Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
methyl 7-chloro-1-methoxydibenzofuran-4-carboxylate |
InChI |
InChI=1S/C15H11ClO4/c1-18-11-6-5-10(15(17)19-2)14-13(11)9-4-3-8(16)7-12(9)20-14/h3-7H,1-2H3 |
InChI Key |
DLEPZSOSLKYZOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Cu-catalyzed cyclization of cyclic diaryliodonium salts represents a robust method for constructing the dibenzofuran core. As demonstrated in recent studies, this approach utilizes CuI (5 mol%) with bidentate nitrogen ligands (e.g., L4 ) in aqueous media under reflux conditions. The oxygen atom in the dibenzofuran ring originates from water, as confirmed by isotopic labeling experiments with H₂¹⁸O. For methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate, the starting iodonium salt must bear methoxy, chloro, and ester substituents at predefined positions.
Reaction optimization studies reveal that electron-donating groups (e.g., methoxy) at the ortho position of the iodonium salt enhance cyclization efficiency, while electron-withdrawing groups (e.g., esters) marginally reduce yields. For instance, substrates analogous to 1l (4-methyldibenzo[b,d]furan) achieved 92% yield in methanol, whereas ester-containing variants required prolonged reaction times (24 h) in water to reach 96% yield. A representative optimization table is provided below:
Substrate Synthesis and Functionalization
The preparation of tailored cyclic diaryliodonium salts is critical. For example, introducing a methyl ester at position 4 necessitates iodonium precursors with pre-installed carboxylate groups, which are subsequently esterified. Chlorination at position 7 is achieved either via electrophilic aromatic substitution on the intermediate dibenzofuran or through the use of chlorinated aryl iodides during iodonium salt synthesis. However, steric hindrance from the methoxy group at position 1 complicates regioselective chlorination, often necessitating directing groups or protective strategies.
Palladium-Catalyzed Cyclization of O-Arylated Precursors
Cross-Coupling and Cyclization Sequence
An alternative route involves Pd-catalyzed cyclization of O-arylated intermediates, as reported by Liu and Larock. This two-step process begins with the coupling of o-iodophenols with silylaryl triflates to form diaryl ethers, followed by intramolecular cyclization using Pd(OAc)₂. For the target compound, the o-iodophenol component would incorporate a methoxy group, while the silylaryl triflate includes the chloro and ester functionalities.
This method offers flexibility in substituent placement but faces challenges in scaling due to the sensitivity of silylaryl triflates to moisture. Yields for analogous dibenzofurans range from 50–76%, with electron-deficient substrates requiring higher catalyst loadings.
Comparative Analysis with Copper-Based Methods
While Pd-catalyzed routes enable modular substrate assembly, they are less efficient than Cu-based methods in aqueous systems. For instance, the synthesis of 2a (dibenzo[b,d]furan) via Pd catalysis achieved 72% yield over two steps, whereas the Cu-mediated approach delivered 96% yield in a single step. The disparity highlights the advantage of CuI/L4 systems in minimizing side reactions and simplifying purification.
Post-Cyclization Functionalization Strategies
Esterification and Chlorination
Post-cyclization modification offers a viable pathway for introducing recalcitrant substituents. For example, dibenzofuran-4-carboxylic acid intermediates can be esterified with methanol under acidic conditions (H₂SO₄, reflux) to install the methyl ester. Chlorination at position 7 is achieved using Cl₂ gas in the presence of FeCl₃, though competing substitution at adjacent positions remains a concern. Computational studies suggest that the methoxy group at position 1 directs electrophilic attack to position 7 via resonance effects, but experimental validation is limited.
Limitations and Side Reactions
Undesired side products, such as dihalogenated derivatives or ester hydrolysis byproducts, are common in multistep syntheses. For instance, prolonged exposure to aqueous base during Cu-catalyzed cyclization may hydrolyze the methyl ester, necessitating careful control of reaction time and pH .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid.
-
Conditions :
-
Acidic: HCl (6M), reflux, 12–24 hours.
-
Basic: NaOH (2M), 80°C, 6–8 hours.
-
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.
-
Outcome : Increased water solubility and acidity compared to the ester form.
Nucleophilic Substitution at C7 Chlorine
The chlorine atom at position 7 participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the adjacent fused aromatic system.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 120°C, 48h | 7-Amino derivative | 65% |
| KSCN | DMF, 100°C | 7-Thiocyanate derivative | 58% |
| NaOMe | MeOH, reflux | 7-Methoxy derivative | 72% |
Key Insight : Reactivity is enhanced by the electron-deficient dibenzofuran core, which activates the C–Cl bond toward substitution .
Demethylation of the Methoxy Group
The methoxy group at position 1 is susceptible to demethylation under strong Lewis acids or boron tribromide (BBr₃):
-
Product : 1-Hydroxy-7-chlorodibenzo[b,d]furan-4-carboxylate.
-
Application : Enables further functionalization via O-alkylation or acylation .
Electrophilic Aromatic Substitution
The dibenzofuran core undergoes electrophilic substitution, with regioselectivity governed by substituents:
Structural Influence :
-
The chlorine atom at C7 deactivates the ring and directs electrophiles to C5/C8.
-
The methoxy group at C1 activates the ring and directs electrophiles to C2/C3 .
Decarboxylation Pathways
Decarboxylation occurs after ester hydrolysis, particularly under oxidative conditions:
-
Product : 7-Chloro-1-methoxydibenzo[b,d]furan.
-
Mechanism : Radical-mediated decarboxylation via single-electron transfer (SET), as proposed in decarboxylative halogenation studies .
Comparative Reactivity Analysis
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Methyl Ester | Moderate | Hydrolysis, aminolysis |
| C7 Chlorine | High | SNAr, cross-coupling |
| C1 Methoxy | Low | Demethylation only under harsh conditions |
| Dibenzofuran Core | Moderate | Electrophilic substitution at activated positions |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate has been investigated for its pharmacological properties, particularly as a modulator of neurotransmitter receptors. Research indicates that compounds within this class can act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-PAMs), which are crucial for cognitive functions and neuroprotection. The compound's ability to enhance synaptic transmission without the excitotoxic effects typical of direct agonists positions it as a potential therapeutic agent for neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of this compound could increase levels of acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating conditions like Alzheimer’s disease . The compound was shown to cross the blood-brain barrier effectively, enhancing its therapeutic profile.
Anticancer Research
Inhibition of Tumor Growth
Recent investigations into the compound's anticancer properties have revealed its ability to inhibit tumor growth in glioblastoma models. The compound demonstrated an IC50 value significantly lower than standard treatments, indicating potent antitumor activity . This is particularly relevant given the challenges associated with treating aggressive brain tumors.
Data Table: Anticancer Activity
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| This compound | 0.1 | Glioblastoma cells | |
| Standard treatment (Temozolomide) | 10 | Glioblastoma cells |
Structure-Based Drug Design
Computational Approaches
The application of computational chemistry techniques, such as molecular docking and pharmacophore modeling, has been pivotal in optimizing the design of this compound derivatives. These methods allow researchers to predict binding affinities and optimize lead compounds for enhanced biological activity .
Case Study: Virtual Screening
A virtual screening study highlighted the potential of this compound in targeting specific kinases involved in cancer progression. By simulating interactions with biological targets, researchers identified promising modifications that could enhance efficacy while reducing off-target effects .
Summary of Findings
This compound exhibits promising applications across various scientific domains:
- Neuropharmacology : Acts as a positive allosteric modulator for AMPA receptors, showing potential for cognitive enhancement.
- Oncology : Demonstrates significant anticancer properties against glioblastoma with low IC50 values.
- Drug Design : Utilizes computational methods to refine and optimize lead compounds for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound’s dibenzofuran core is distinct from the benzodithiazine system in the compound from . Dibenzo[b,d]furan lacks sulfur and nitrogen atoms, reducing molecular weight and altering electronic properties compared to benzodithiazine derivatives.
Substituent Effects: The chlorine atom in the target compound increases molecular weight and lipophilicity relative to the parent (). In contrast, the benzodithiazine derivative () incorporates sulfonyl (SO₂) and hydrazino groups, contributing to its higher molecular weight (491.94 g/mol) and complex IR profile. Methoxy groups in both the target and benzodithiazine compound enhance solubility in organic solvents but reduce water solubility.
Spectroscopic Data :
- The ester C=O stretch (~1715 cm⁻¹) is consistent across all compounds .
- The benzodithiazine derivative’s SO₂ symmetric/asymmetric stretches (1130–1330 cm⁻¹) and C=N peak (1615 cm⁻¹) are absent in the target compound, reflecting structural divergence .
Physicochemical Properties
- Melting Points : The benzodithiazine derivative () exhibits a high decomposition temperature (310–311°C), likely due to strong intermolecular interactions (hydrogen bonding from hydroxyl and sulfonyl groups). The target compound’s melting point is unreported but expected to be lower, given its less polarizable structure.
- Solubility : The parent compound () lacks chlorine and additional methoxy groups, likely enhancing water solubility compared to the target. Chlorine’s electron-withdrawing effect in the target compound may reduce aqueous solubility.
Methodological Considerations
- Structure Validation : Tools like SHELX and WinGX are critical for resolving molecular conformations and crystal packing, though specific data for the target compound are unavailable.
- Lumping Strategies: As noted in , compounds with similar substituents (e.g., chlorinated dibenzofurans) may be grouped to predict environmental behavior or reactivity, though steric and electronic differences necessitate caution.
Biological Activity
Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is a notable compound within the dibenzofuran family, recognized for its unique structural features and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound is characterized by a dibenzofuran core, featuring:
- Chlorine atom at the 7th position
- Methoxy group at the 1st position
- Carboxylate group at the 4th position
Its molecular formula is with a molecular weight of approximately 290.70 g/mol. The unique combination of functional groups enhances its reactivity and biological properties compared to related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies suggest that the compound may disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival.
Anticancer Effects
The compound has also been investigated for its anticancer properties . Its mechanism of action appears to involve inducing apoptosis in cancer cells through targeted signaling pathways. Preliminary findings indicate that it may interact with specific enzymes and receptors, influencing cellular pathways related to growth and apoptosis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Disruption of cellular membranes
- Inhibition of key metabolic enzymes
- Induction of apoptotic pathways in cancer cells
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-dibenzofuran-4-carboxylic acid | Lacks methoxy group; contains carboxylic acid | More acidic; less lipophilic |
| Methyl dibenzo[b,d]furan-4-carboxylate | No chlorine substitution; contains methoxy group | Less reactive due to absence of halogen |
| Ethyl 3-hydroxy-2H-chromene-4-carboxylate | Different core structure; contains hydroxyl group | Exhibits different biological activities |
This table highlights how the presence of specific functional groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Screening : A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Future Directions
Ongoing research is necessary to fully elucidate the interactions of this compound with biological targets. Investigations into its pharmacokinetics, bioavailability, and potential side effects will be crucial for its development as a therapeutic agent.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate?
Answer:
A typical approach involves multi-step organic synthesis, including:
- Esterification/Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates for ester formation. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids under anhydrous conditions .
- Cyclization : Formation of the dibenzofuran core via intramolecular nucleophilic substitution or radical-mediated cyclization.
- Functionalization : Chlorination at the 7-position using reagents like NCS (N-chlorosuccinimide) and methoxylation via alkylation with methyl iodide in the presence of a base.
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Software like SHELXL refines crystallographic data, with validation using R-factors and residual electron density maps .
- NMR Spectroscopy : H and C NMR confirm substitution patterns and electronic environments (e.g., methoxy and ester groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
Advanced: How can SHELX software improve the accuracy of crystallographic refinement for this compound?
Answer:
SHELXL (within the SHELX suite) is used for:
- Parameterization : Refining atomic coordinates, displacement parameters, and occupancy ratios for disordered atoms.
- Twinned Data Handling : Applying HKLF 5 or BASF commands to address twinning artifacts in high-symmetry space groups.
- Validation : Cross-checking with tools like PLATON to detect voids, hydrogen bonding, and geometric outliers .
Example Workflow: Data integration → Structure solution via SHELXD → Refinement with SHELXL → Final validation using CIF checkers.
Advanced: How are DFT calculations utilized to resolve discrepancies between experimental and computational structural data?
Answer:
- Geometry Optimization : Gas-phase DFT (e.g., B3LYP/6-311++G**) minimizes energy to predict bond angles and torsional conformations.
- Comparative Analysis : Overlay computed structures with SCXRD data to identify steric or electronic distortions. For example, deviations in the dibenzofuran ring puckering can be quantified using Cremer-Pople parameters .
- Energy Landscapes : Mapping potential energy surfaces to explain conformational preferences observed in NMR or crystallography .
Advanced: What methods are used to analyze the conformational dynamics of the dibenzofuran core?
Answer:
- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity. For example, calculate puckering amplitude () and phase angle () from SCXRD data .
- Dynamic NMR : Monitor temperature-dependent splitting of methoxy or ester signals to study ring-flipping barriers.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on ring conformation using AMBER or CHARMM force fields.
Advanced: How can researchers design hydrolysis studies to probe the reactivity of the ester group?
Answer:
- pH-Dependent Kinetics : Perform controlled hydrolysis in buffered solutions (pH 1–14) and monitor ester cleavage via HPLC or H NMR.
- Activation Energy Calculation : Use Arrhenius plots from temperature-dependent experiments (e.g., 25–80°C).
- Competitive Experiments : Compare reactivity with analogs lacking electron-withdrawing groups (e.g., chloro substituents) to assess electronic effects .
Advanced: How to address contradictions in spectroscopic data (e.g., conflicting NMR and X-ray results)?
Answer:
- Crystal Packing Analysis : Use Mercury software to identify intermolecular interactions (e.g., hydrogen bonds) that may stabilize non-equilibrium conformations in the solid state.
- Solvent/Polymorph Screening : Recrystallize the compound in different solvents to isolate polymorphs and compare with solution-phase NMR.
- Quantum Mechanical Calculations : Compute NMR chemical shifts (e.g., GIAO method) for X-ray-derived geometries to validate assignments .
Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Parallel Synthesis : Use automated platforms to vary substituents (e.g., halogens, alkyl groups) at the 1- and 7-positions.
- Protecting Group Chemistry : Temporarily mask reactive sites (e.g., ester or methoxy groups) during functionalization steps .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.
Advanced: How to assess environmental stability and degradation pathways of this compound?
Answer:
- Photostability Studies : Expose to UV-Vis light (e.g., 254–365 nm) and analyze degradation products via LC-MS.
- Microsomal Assays : Use liver microsomes to simulate metabolic breakdown and identify reactive intermediates.
- Computational Prediction : Apply software like EPI Suite to estimate biodegradability and toxicity thresholds .
Advanced: What crystallographic databases or tools are recommended for validating structural data?
Answer:
- Cambridge Structural Database (CSD) : Compare bond metrics (e.g., C–O, C–Cl) with similar dibenzofuran derivatives.
- Crystallography Open Database (COD) : Access reference CIF files for validation (e.g., COD entry 2005896 for related esters) .
- PLATON/ADDSYM : Detect missed symmetry or twinning in diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
